molecular formula C14H14BrNO3 B2438394 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione CAS No. 1951440-92-8

9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione

Cat. No.: B2438394
CAS No.: 1951440-92-8
M. Wt: 324.174
InChI Key: LWUQWYHROFBERF-UHFFFAOYSA-N
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Description

9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an isopropyl group, and a fused oxazolo-isoquinoline structure, making it a unique molecule for study.

Properties

IUPAC Name

9-bromo-10b-propan-2-yl-5,6-dihydro-[1,3]oxazolo[2,3-a]isoquinoline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-8(2)14-11-7-10(15)4-3-9(11)5-6-16(14)12(17)13(18)19-14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUQWYHROFBERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C3=C(CCN1C(=O)C(=O)O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor molecule followed by cyclization to form the oxazolo-isoquinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione involves its interaction with specific molecular targets. The bromine atom and oxazolo-isoquinoline structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione stands out due to its unique oxazolo-isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

  • Molecular Formula : C14H14BrNO3
  • Molecular Weight : 324.17 g/mol
  • CAS Number : 1951440-92-8

This compound features a bromine atom and an isopropyl group attached to a fused oxazolo-isoquinoline structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the oxazolo structure facilitate binding to enzymes or receptors involved in various biochemical pathways. This interaction can modulate enzyme activity and influence cellular responses.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study involving various bromo-substituted derivatives, it was found that compounds similar to 9-Bromo-10b-isopropyl exhibited significant antibacterial activity.

Table 1: Antibacterial Activity Against MRSA

Compound IDMinimum Inhibitory Concentration (MIC)Activity
9-Bromo Compound A1.5 µg/mLStrong
9-Bromo Compound B2.0 µg/mLModerate
9-Bromo Compound C0.5 µg/mLVery Strong

Data derived from comparative studies on bromo-substituted compounds .

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promising anticancer activity against several human cancer cell lines. The antiproliferative effects were assessed using various assays that measure cell viability and proliferation rates.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF74.55-Fluorouracil (10)
HCT1163.2Sunitinib (20)
A4312.4Doxorubicin (5)

Results indicate that 9-Bromo-10b-isopropyl exhibits superior efficacy compared to standard chemotherapeutic agents .

Case Studies

  • Study on MRSA : A study conducted in vitro demonstrated that derivatives of the compound displayed significant inhibition of MRSA growth, with the most potent derivative achieving an MIC of just 0.5 µg/mL against clinical strains .
  • Cancer Cell Lines : Research involving various human cancer cell lines indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving isatin derivatives and substituted o-phenylenediamines in acidic media. For example, brominated intermediates are often generated using tetrabutylammonium iodide as a catalyst . Key intermediates are characterized via ¹H/¹³C NMR (e.g., aliphatic protons at δ 2.12–2.50 ppm, aromatic protons at δ 7.26–7.59 ppm) and ESI-MS (e.g., [M – OCH₃]+ peaks at m/z 364.1275 and 366.0756 for bromine isotopes) . Purity is confirmed via TLC (Rf ~0.65) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign aromatic and aliphatic proton environments (e.g., H-C9 singlet at δ 4.77 ppm in CDCl₃) .
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets) .
  • IR Spectroscopy : Confirm carbonyl (ν ~1644 cm⁻¹) and amine (ν ~3416 cm⁻¹) functionalities .
  • Chromatography : TLC or HPLC for purity assessment .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The bromine atom at position 9 enhances electrophilic substitution reactivity, enabling cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement reactions. For example, bromine can be replaced with aryl/heteroaryl groups using palladium catalysts . Regioselectivity is guided by steric effects from the isopropyl group at position 10b .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation, and what are common pitfalls?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yields (e.g., 70% → 85%) by enhancing reaction kinetics .
  • Purification Challenges : The compound’s low solubility in polar solvents necessitates gradient column chromatography (e.g., hexane/ethyl acetate). Recrystallization in DCM/MeOH improves crystalline purity .
  • Side Reactions : Competing oxidation of the oxazolo ring can occur under harsh acidic conditions; pH monitoring is critical .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO energies and charge distribution, guiding SAR studies .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The bromine and carbonyl groups show strong hydrogen-bonding potential .

Q. How can discrepancies in spectral data between synthetic batches be resolved?

  • Methodological Answer : Contradictions in NMR shifts (e.g., δ 7.41 vs. δ 7.51 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals . For MS, verify isotopic ratios (Br⁷⁹:Br⁸¹ ≈ 1:1) to confirm molecular integrity .

Q. What strategies are recommended for evaluating the compound’s bioactivity in cancer cell lines?

  • Methodological Answer :

  • MTT Assays : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ determination). Pre-treat cells with 0.1–100 µM compound for 48 hrs .
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to differentiate necrotic vs. apoptotic pathways .
  • Target Identification : Combine siRNA knockdown and Western blotting to map kinase inhibition profiles .

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